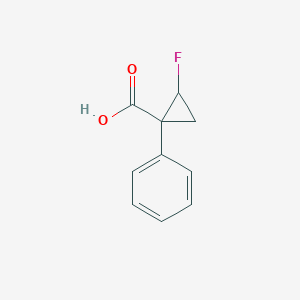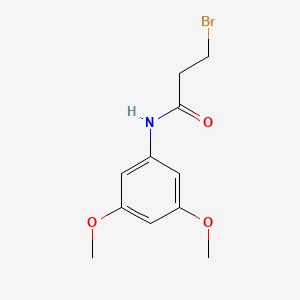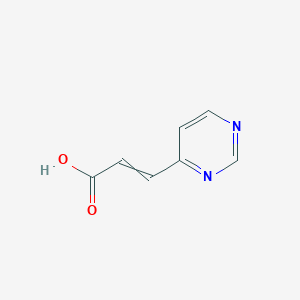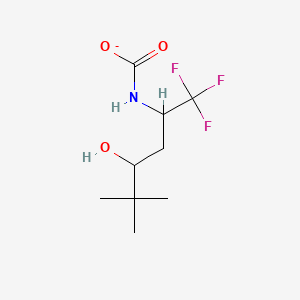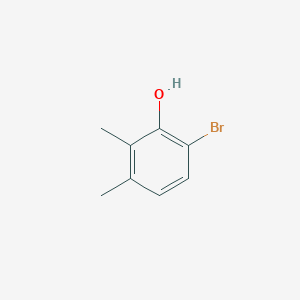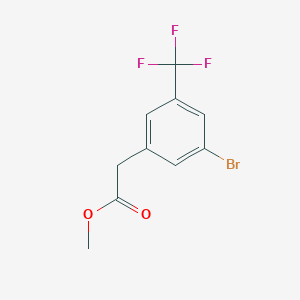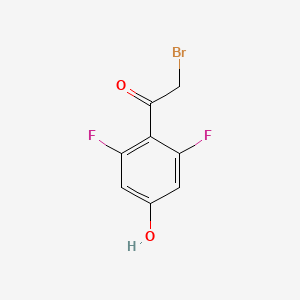
2-Bromo-2',6'-difluoro-4'-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H5BrF2O2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone typically involves the bromination and fluorination of a hydroxyacetophenone precursor. One common method includes:
Industrial Production Methods
Industrial production of 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone may involve large-scale bromination and fluorination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted acetophenones.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or reduced acetophenone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate biochemical pathways and inhibit specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but with an amine group instead of a hydroxyl group.
2-Bromo-4,6-difluorophenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.
2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine atoms present in 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone.
Uniqueness
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C8H5BrF2O2 |
|---|---|
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
2-bromo-1-(2,6-difluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2,12H,3H2 |
Clave InChI |
WFAFAPMOBMNOPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)CBr)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B11720275.png)
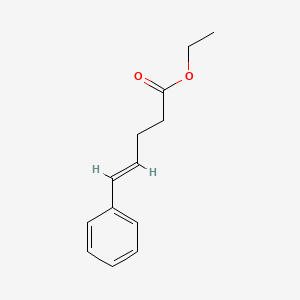

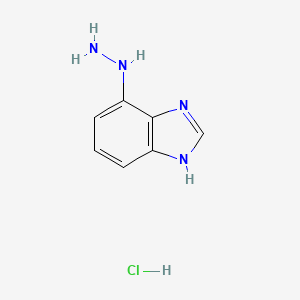


![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)
